molecular formula C15H21NO2 B6354473 Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate CAS No. 885958-59-8

Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B6354473
CAS No.: 885958-59-8
M. Wt: 247.33 g/mol
InChI Key: PETMLUYRRDBMHW-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at the 1-position, methyl substituents at the 4,4-positions, and a methyl ester at the 3-position. This compound is structurally related to pharmacologically active amines and esters, often serving as intermediates in organic synthesis or as ligands in coordination chemistry. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 265.34 g/mol .

Properties

IUPAC Name

methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2)11-16(10-13(15)14(17)18-3)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETMLUYRRDBMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)OC)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Benzylation of Pyrrolidine Intermediates

A common strategy involves alkylating a pre-formed 4,4-dimethylpyrrolidine-3-carboxylic acid derivative with benzyl halides. For instance, methyl 4,4-dimethylpyrrolidine-3-carboxylate can react with benzyl bromide in the presence of a base:

Reaction Conditions :

  • Solvent : Chloroform, acetonitrile, or 1,2-dichloroethane.

  • Base : Triethylamine (TEA) or potassium carbonate.

  • Temperature : 20–85°C, depending on scale.

Example Protocol :

  • Dissolve methyl 4,4-dimethylpyrrolidine-3-carboxylate (10 mmol) and TEA (12 mmol) in chloroform.

  • Add benzyl bromide (11 mmol) dropwise under argon.

  • Stir at 20°C overnight.

  • Extract with chloroform, wash with brine, dry (Na₂SO₄), and concentrate.

Yield : 78–98.6% (depending on scale and solvent).

Advantages : High yields, scalability (demonstrated at 1000L reactor scale).
Challenges : Requires anhydrous conditions; exothermic reactions necessitate temperature control.

Cyclization Routes for Pyrrolidine Core Formation

Ring-Closing via Reductive Amination

Constructing the pyrrolidine ring from acyclic precursors is a viable alternative. For example, a diketone or amino alcohol precursor can undergo cyclization:

Reaction Pathway :

  • React 3-amino-4-methylpyridine with acetyl chloride to form an acylated intermediate.

  • Quaternize with benzyl halide.

  • Reduce the pyridine ring to a pyrrolidine using sodium borohydride.

Conditions :

  • Reduction : NaBH₄ in methanol/water at 0–5°C.

  • Acid Hydrolysis : HCl in acetic acid at 80–85°C.

Yield : ~90% after isolation.

Analysis :

  • Avoids pyrophoric reagents (e.g., NaH) used in prior art.

  • Enables stereochemical control via chiral resolution agents (e.g., ditoluoyl-L-tartaric acid).

Esterification Methodologies

Carboxylic Acid to Methyl Ester Conversion

If the free acid is accessible, esterification with methanol under acidic conditions is standard:

Protocol :

  • Suspend 4,4-dimethylpyrrolidine-3-carboxylic acid (1 equivalent) in methanol.

  • Add concentrated sulfuric acid (catalytic).

  • Reflux at 50°C for 1–3 hours.

  • Neutralize with Na₂CO₃, extract with ethyl acetate, and concentrate.

Yield : ~90%.

Safety Note : Concentrated H₂SO₄ requires careful handling; alternatives like thionyl chloride (SOCl₂) may be used for milder conditions.

Large-Scale Industrial Synthesis

Optimized Process for Kilogram-Scale Production

Adapting methods from analogous compounds, a scalable route involves:

Steps :

  • Alkylation : React methyl 4,4-dimethylpyrrolidine-3-carboxylate with benzyl chloride in 1,2-dichloroethane.

  • Workup : Quench with water, separate organic layer, and distill solvent.

Conditions :

  • Temperature : Gradual heating to reflux (≈85°C).

  • Scale : Demonstrated at 360 kg solvent capacity.

  • Yield : 98.6% with 99.61% purity.

Economic Considerations :

  • Solvent recycling (1,2-dichloroethane) reduces costs.

  • Avoids chromatographic purification, favoring filtration and distillation.

Comparative Analysis of Methods

Method Yield Scalability Safety
Direct N-Benzylation98.6%IndustrialModerate (exotherm)
Reductive Amination90%Pilot ScaleHigh
Acid-Catalyzed Ester90%Lab ScaleLow (corrosive)

Key Findings :

  • Alkylation routes offer superior scalability and yield.

  • Reductive amination ensures stereochemical fidelity but involves multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or carboxylic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

BDMPCA has the following chemical properties:

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate

The structure features a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position, along with a carboxylic acid functional group at the 3-position. This unique configuration contributes to its reactivity and biological activity.

Organic Synthesis

BDMPCA serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.

Reaction Type Common Reagents Major Products
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAlcohols
SubstitutionSodium hydride in DMFSubstituted pyrrolidine derivatives

BDMPCA has been investigated for its potential biological activities , including:

  • Anti-inflammatory Effects : Preliminary studies suggest that BDMPCA can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Its IC50 values are comparable to those of established anti-inflammatory drugs like celecoxib.
  • Analgesic Properties : Initial research indicates that BDMPCA may reduce pain responses in various animal models, although further studies are needed to confirm its efficacy.
  • Antimicrobial Activity : The compound has shown limited activity against certain Gram-negative pathogens, suggesting that structural modifications could enhance its effectiveness against resistant strains.

Medicinal Chemistry

In medicinal chemistry, BDMPCA is explored as a potential lead compound for the development of new pharmaceuticals. Its unique structural features allow for specific interactions with biological targets, enhancing its therapeutic potential.

Inflammatory Models

In animal models of inflammation, compounds related to BDMPCA demonstrated significant reductions in paw edema, indicating potential therapeutic use in conditions like arthritis. For example:

  • A study involving BDMPCA analogs showed effective inhibition of inflammatory markers in induced arthritis models.

Cancer Studies

Research investigating analogs of BDMPCA found that certain substitutions on the pyrrolidine ring increased cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells. Notable findings include:

  • Compounds structurally similar to BDMPCA exhibited selective cytotoxic effects on various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ester functionality play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate, highlighting differences in functional groups, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Physical State Applications/Notes
This compound Not explicitly listed¹ C₁₆H₂₁NO₂ 265.34 Methyl ester, benzyl, 4,4-dimethyl Likely liquid/oil Intermediate in organic synthesis; potential ligand or bioactive scaffold .
Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate 261896-28-0 C₁₇H₂₃NO₂ 281.36 Ethyl ester, benzyl, 4,4-dimethyl Liquid/oil Fine chemical intermediate; commercially available (LEAP CHEM) .
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid 1373223-11-0 C₁₅H₁₉NO₂ 251.31 Carboxylic acid, benzyl, 4,4-dimethyl Solid Precursor for ester derivatives; priced at $998/g (97% purity) .
Methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Not provided C₁₄H₁₅NO₄ 261.28 Dioxo group, methyl ester, benzyl Liquid/oil Reactive intermediate for heterocyclic synthesis; synthesized via acylation .
1-Benzyl-4,4-dimethylpyrrolidin-3-ol 1186299-10-4 C₁₄H₂₁NO 219.32 Hydroxyl group, benzyl, 4,4-dimethyl Solid/oil Alcohol analog; potential substrate for oxidation or further functionalization .

Key Structural and Functional Differences

Ester vs. Carboxylic Acid :

  • The methyl/ethyl esters (e.g., 261896-28-0 ) exhibit higher lipophilicity compared to the carboxylic acid (1373223-11-0 ), influencing solubility and bioavailability in pharmacological contexts .
  • The carboxylic acid derivative is solid and priced significantly higher, likely due to its role as a synthetic precursor .

Substituent Effects: The 4,5-dioxo variant (C₁₄H₁₅NO₄) introduces electron-withdrawing groups, enhancing reactivity in cycloaddition or nucleophilic substitution reactions .

Commercial Availability :

  • Ethyl esters (e.g., 261896-28-0 ) are more widely available than methyl esters, with LEAP CHEM and other suppliers offering bulk quantities .
  • The methyl ester variant is listed as discontinued, possibly due to niche demand or synthetic challenges .

Research and Industrial Relevance

  • Pharmaceutical Intermediates :

    • The benzyl-pyrrolidine scaffold is common in bioactive molecules, including kinase inhibitors and neurotransmitter analogs .
    • Ethyl esters are preferred in large-scale production due to commercial availability and cost-effectiveness .
  • Challenges: Limited commercial availability of the methyl ester suggests a need for custom synthesis . Structural analogs like the 4,5-dioxo derivative require specialized handling due to heightened reactivity .

Biological Activity

Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO2C_{16}H_{21}NO_2, with a molecular weight of 273.35 g/mol. The structure includes a pyrrolidine ring, a benzyl group, and an ester functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzyl group and the ester functionality enhance its ability to bind to these targets, modulating their activity.

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound's ability to inhibit enzymes related to inflammation positions it as a candidate for anti-inflammatory drug development.
  • Anticancer Potential : Some studies have explored its antiproliferative effects on cancer cell lines, indicating that it may disrupt cell growth through modulation of autophagy pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits key inflammatory enzymes
AnticancerInduces autophagy and reduces cancer cell viability

Selected Research Findings

  • Anticancer Activity : A study highlighted that this compound showed significant antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. It was observed to reduce mTORC1 activity and increase autophagy levels .
  • Mechanistic Insights : Further investigations revealed that the compound interferes with autophagic flux by affecting mTORC1 reactivation and the clearance of LC3-II under starvation conditions, indicating a novel mechanism of action in cancer therapy .
  • Pharmacokinetics : In vivo studies have demonstrated favorable pharmacokinetic properties for the compound, including adequate bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, benzylamine can react with methyl acrylate under inert conditions (N₂), followed by purification via fractional distillation to isolate intermediates. Reaction parameters (temperature, solvent, catalyst) must be controlled to minimize side products like unreacted benzylamine or over-alkylated derivatives .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize stoichiometry and solvent polarity to enhance regioselectivity.

Q. How can the stereochemistry and ring conformation of the pyrrolidine moiety be characterized?

  • Methodology : X-ray crystallography is the gold standard for determining absolute configuration. Programs like SHELXL refine crystal structures, while visualization tools like Mercury analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring distortion .
  • Spectroscopic Support : Complement crystallographic data with NMR (e.g., NOESY for spatial correlations) and computational methods (DFT for energy-minimized conformers).

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., benzyl CH₂ vs. methyl ester).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • IR : Carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-H bends (~690 cm⁻¹) .
    • Validation : Cross-reference spectral data with analogs (e.g., ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate) to identify functional group discrepancies .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethyl groups influence reactivity in downstream functionalization?

  • Analysis : The dimethyl substituents create a sterically hindered environment, reducing nucleophilic attack at the pyrrolidine ring. Compare reactivity with less-substituted analogs (e.g., methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) to isolate steric vs. electronic contributions .
  • Experimental Design : Perform kinetic studies under varying conditions (e.g., bulky vs. small electrophiles) and track byproducts via HPLC.

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Case Study : While ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate shows high anticancer activity, methyl derivatives with similar substituents exhibit lower efficacy. This may arise from metabolic stability differences (ester hydrolysis rates) or target binding affinity .
  • Resolution : Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., ethyl → methyl, benzyl → aryl). Use molecular docking to predict binding modes to biological targets (e.g., enzymes, receptors) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?

  • Tools : Employ in silico platforms (e.g., ADMET Predictor, SwissADME) to estimate logP (lipophilicity), metabolic sites, and CYP450 inhibition. Compare results with experimental toxicity assays (e.g., Ames test for mutagenicity) .
  • Validation : Cross-check predictions with structurally related compounds (e.g., trifluoromethyl-substituted analogs) to assess model accuracy .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

  • Challenges : Poor crystal quality due to flexible substituents (e.g., benzyl group rotation) or solvent inclusion.
  • Solutions : Use cryocrystallography (−173°C) to stabilize crystals. Apply twin refinement in SHELXL for twinned datasets. Validate final models with PLATON to check for voids and disorder .

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